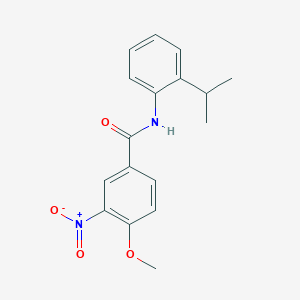

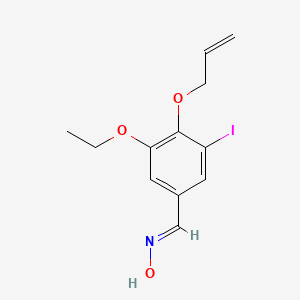

N-(2-isopropylphenyl)-4-methoxy-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-isopropylphenyl)-4-methoxy-3-nitrobenzamide is a compound that falls within the broader category of nitrobenzamides. Research in this area often focuses on understanding the synthesis, structural characterization, and the exploration of physical and chemical properties of such compounds. These studies are fundamental for developing applications in various fields, including material science, catalysis, and potentially pharmacology, although drug-related uses are excluded from this discussion.

Synthesis Analysis

The synthesis of closely related compounds involves cyclometalation reactions, where N-methoxy-4-nitrobenzamide acts as a precursor undergoing C–H bond activation in the presence of metal catalysts (Zhou et al., 2018). These methodologies could potentially be adapted for synthesizing this compound by altering the starting materials to include the isopropylphenyl moiety.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

The study by Mishra et al. (2018) explores the corrosion inhibition efficacy of N-phenyl-benzamide derivatives on mild steel in acidic conditions. It highlights how methoxy and nitro substituents influence inhibition behavior, with methoxy substituents enhancing and nitro substituents decreasing efficiency. The derivatives showed high efficiency in protecting mild steel against corrosion, supported by experimental and computational findings Mishra et al., 2018.

Polymer Stability

Blinco et al. (2008) discuss the application of profluorescent nitroxides as sensors for radical-mediated oxidative damage in polymers. These compounds provide an innovative method for early detection of polymer degradation due to environmental factors, offering potential advancements in the monitoring of polymer stability and longevity Blinco et al., 2008.

Catalysis and Chemical Reactions

Zhou et al. (2018) synthesized cyclometalated complexes of N-methoxy-4-nitrobenzamide with rhodium, iridium, and ruthenium, showcasing their potential as catalysts in C–H bond functionalization reactions. This study not only provides insights into the mechanism of these reactions but also opens new avenues for the development of efficient catalysts in organic synthesis Zhou et al., 2018.

Antibacterial Activity

Saeed et al. (2010) investigated the antibacterial properties of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide. The study highlights the potential of these compounds in fighting bacterial infections, with the complexes showing greater efficacy than their ligand counterparts Saeed et al., 2010.

Photopolymerization

Guillaneuf et al. (2010) present a study on nitroxide-mediated photopolymerization, introducing a new compound that acts as a photoiniferter. This work contributes to the development of photopolymers with improved properties and expands the applications of photopolymerization in materials science Guillaneuf et al., 2010.

Eigenschaften

IUPAC Name |

4-methoxy-3-nitro-N-(2-propan-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-11(2)13-6-4-5-7-14(13)18-17(20)12-8-9-16(23-3)15(10-12)19(21)22/h4-11H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAKQJZOOUDULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)

![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)

![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)